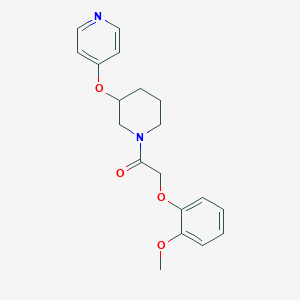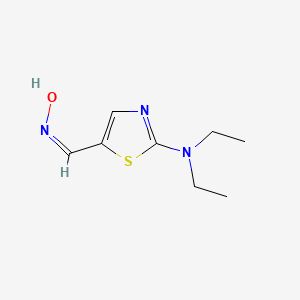![molecular formula C25H27N3O4S B2934349 methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-71-4](/img/structure/B2934349.png)
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Discovery and Development
The presence of a methyl group in this compound can significantly influence its pharmacodynamic and pharmacokinetic properties. This is often referred to as the “magic methyl” effect, where such modifications can lead to profound changes in biological activity, potentially making the compound a candidate for drug development .
Structure-Activity Relationship (SAR) Studies
The compound’s structure, particularly the quinazoline core, is of interest in SAR studies. Modifications like methylation can impact the potency of the molecule, providing insights into the design of more effective drugs .
Cancer Research
Compounds with similar structures have been evaluated for cytotoxic activity against various cancer cell lines. This compound could be studied for its effects on human liver, breast, and colon cancer cells, contributing to the development of new cancer therapies .
Molecular Recognition Studies
The cycloheptylcarbamoyl and sulfanylidene groups in the compound may participate in specific molecular interactions. These can be studied for their role in molecular recognition processes, which are crucial in the design of selective drugs .
Physicochemical Property Modulation
The compound’s physicochemical properties, such as LogP and aqueous solubility, can be modulated by the presence of the methyl group. This has implications for the compound’s absorption, distribution, metabolism, and excretion (ADME) profile .
Conformational Analysis
The structural features of the compound, including the cycloheptyl and quinazoline groups, allow for conformational studies. These can provide valuable information on the molecule’s three-dimensional shape and its biological interactions .
Optimization of Bioactive Molecules
The compound can serve as a scaffold for the optimization of bioactive molecules. By studying the effects of different substitutions on the core structure, researchers can enhance the biological activity and selectivity of the molecule .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-(cycloheptylcarbamoyl)benzaldehyde", "methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "ethyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "acetic acid", "sodium hydroxide", "sodium sulfate", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "4-(cycloheptylcarbamoyl)benzaldehyde is synthesized by reacting cycloheptylcarbonyl chloride with 4-formylbenzoic acid in the presence of triethylamine and dichloromethane.", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Methyl 2-amino-3-mercaptoquinazoline-4-carboxylate is synthesized by reacting methyl 2-amino-3-nitrobenzoate with sodium sulfide in the presence of methanol and acetic acid.", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate is synthesized by reacting 4-(cycloheptylcarbamoyl)benzaldehyde with methyl 2-amino-3-mercaptoquinazoline-4-carboxylate in the presence of sodium bicarbonate and methanol.", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is synthesized by reacting methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium hydroxide, followed by treatment with sodium bicarbonate and chloroform." ] } | |
CAS番号 |
422283-71-4 |
製品名 |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
分子式 |
C25H27N3O4S |
分子量 |
465.57 |
IUPAC名 |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33) |
InChIキー |
YTEWOYCESUJYGC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)
![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)

